molecular formula C14H17FN6O B7592056 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide

2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide

Cat. No. B7592056
M. Wt: 304.32 g/mol
InChI Key: OKZDOLLYQAKDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target specific enzymes involved in the immune system's response to inflammation.

Mechanism of Action

2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide works by selectively inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways that regulate the immune system's response to inflammation. By blocking the activity of these enzymes, 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide can help reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the production of pro-inflammatory cytokines, decreasing the infiltration of immune cells into inflamed tissues, and reducing the activation of T cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide is that it has been extensively studied in preclinical models, which has helped to establish its potential therapeutic applications and mechanism of action. However, one limitation of 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide is that it has not yet been approved for clinical use in humans, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for research on 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide. One area of interest is exploring its potential use in combination with other therapies for inflammatory diseases. Another area of interest is investigating its potential use in other diseases, such as multiple sclerosis and systemic lupus erythematosus. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide in humans, and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide involves several steps, starting with the reaction of 5-cyclopropyl-1H-tetrazole with 4-fluoroaniline to form 3-(5-cyclopropyltetrazol-1-yl)-4-fluoroaniline. This intermediate is then reacted with N-ethylacetamide in the presence of a catalyst to form the final product, 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide.

Scientific Research Applications

2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide has been shown to effectively inhibit the activity of Janus kinase enzymes, which are involved in the immune system's response to inflammation.

properties

IUPAC Name

2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O/c1-2-16-13(22)8-17-10-5-6-11(15)12(7-10)21-14(9-3-4-9)18-19-20-21/h5-7,9,17H,2-4,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZDOLLYQAKDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC1=CC(=C(C=C1)F)N2C(=NN=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide

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